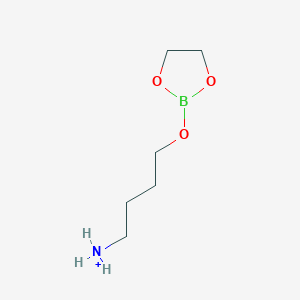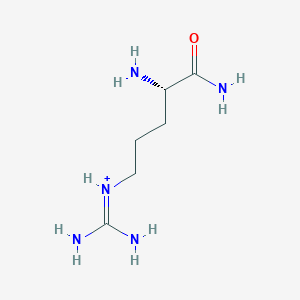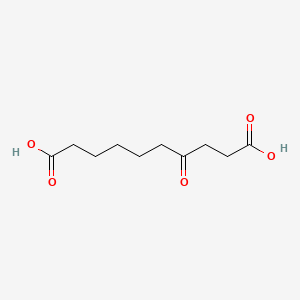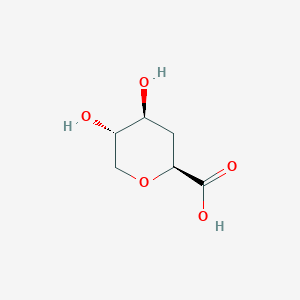
Methionine phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methionine Phosphonate is an organophosphorus compound characterized by the presence of a phosphonic acid group. It belongs to the class of organic phosphonic acids, which are known for their unique C-P bond where phosphorus is directly bonded to carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Methionine Phosphonate can be synthesized through various methods. One common approach involves the reaction of methionine with phosphonic acid derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Methionine Phosphonate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and product formation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
Methionine Phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methionine Phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include metabolic processes where this compound mimics or interferes with natural substrates .
Comparison with Similar Compounds
Methionine Phosphonate can be compared with other similar compounds, such as:
Fosfomycin: A widely used antibacterial drug that also contains a phosphonic acid group.
2-Aminoethylphosphonic acid: Another phosphonate with biological activity, discovered in ciliate Tetrahymena.
Uniqueness: this compound is unique due to its specific structure and the presence of both methionine and phosphonic acid groups. This combination allows it to participate in a variety of chemical and biological processes, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C4H12NO3PS |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
[(1R)-1-amino-3-methylsulfanylpropyl]phosphonic acid |
InChI |
InChI=1S/C4H12NO3PS/c1-10-3-2-4(5)9(6,7)8/h4H,2-3,5H2,1H3,(H2,6,7,8)/t4-/m1/s1 |
InChI Key |
XKCSXHUCPYVQIW-SCSAIBSYSA-N |
Isomeric SMILES |
CSCC[C@H](N)P(=O)(O)O |
Canonical SMILES |
CSCCC(N)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-1-[(1S)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide](/img/structure/B10760609.png)

![1-(5-Carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1 H-indole-2-carboxylic acid](/img/structure/B10760620.png)
![[4-({[5-Benzyloxy-1-(3-carbamimidoyl-benzyl)-1H-indole-2-carbonyl]-amino}-methyl)-phenyl]-trimethyl-ammonium](/img/structure/B10760624.png)

![6-[Hydroxyimino-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphtalen-2-YL)-methyl]-naphtalene-2-carboxylic acid](/img/structure/B10760636.png)


![(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B10760655.png)
![6-(1,1-Dimethylallyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-G]chromen-7-one](/img/structure/B10760664.png)
![4-[(4-Imidazo[1,2-A]pyridin-3-ylpyrimidin-2-YL)amino]benzenesulfonamide](/img/structure/B10760672.png)

![2-{4-[4-(4-Chloro-phenoxy)-benzenesulfonyl]-tetrahydro-pyran-4-YL}-N-hydroxy-acetamide](/img/structure/B10760687.png)
